molecular formula C21H28N2 B12524529 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline CAS No. 654648-00-7

3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline

Cat. No.: B12524529
CAS No.: 654648-00-7
M. Wt: 308.5 g/mol
InChI Key: FSVPTFMXFBXEFI-LAUBAEHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline is a complex organic compound with a unique structure that includes a piperidine ring substituted with an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction mixture is then treated with sodium triacetoxyborohydride (NaBH(OAc)3) and glacial acetic acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aniline group, where halogenating agents like thionyl chloride (SOCl2) can introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: SOCl2, anhydrous conditions, inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

654648-00-7

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline

InChI

InChI=1S/C21H28N2/c1-17-16-23(13-11-18-7-4-3-5-8-18)14-12-21(17,2)19-9-6-10-20(22)15-19/h3-10,15,17H,11-14,16,22H2,1-2H3/t17-,21+/m0/s1

InChI Key

FSVPTFMXFBXEFI-LAUBAEHRSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)N)CCC3=CC=CC=C3

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)N)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.